methyl N-(2-ethylbutanoyl)glycinate

Description

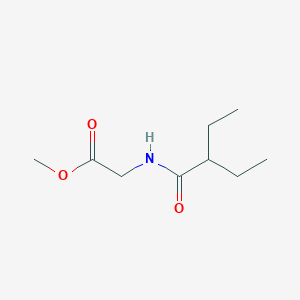

Methyl N-(2-ethylbutanoyl)glycinate is an N-acylated glycine ester characterized by a 2-ethylbutanoyl group attached to the glycine backbone via an amide bond, with a methyl ester at the carboxyl terminus. While direct references to this specific compound are absent in the provided evidence, its structural analogs—particularly N-acyl glycinate esters with aromatic or heterocyclic substituents—are well-documented. This article will compare its hypothetical properties and synthesis strategies with structurally related compounds, leveraging data from the evidence to infer trends and challenges.

Properties

Molecular Formula |

C9H17NO3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

methyl 2-(2-ethylbutanoylamino)acetate |

InChI |

InChI=1S/C9H17NO3/c1-4-7(5-2)9(12)10-6-8(11)13-3/h7H,4-6H2,1-3H3,(H,10,12) |

InChI Key |

ANFAZSMDINCWBP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C(=O)NCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl N-(2-ethylbutanoyl)glycinate typically involves the acylation of glycine with 2-ethylbutanoyl chloride, followed by esterification with methanol. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the acylation step. The reaction can be carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl N-(2-ethylbutanoyl)glycinate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed:

Hydrolysis: Glycine and 2-ethylbutanoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation and Reduction: Oxidized or reduced forms of the compound.

Scientific Research Applications

Methyl N-(2-ethylbutanoyl)glycinate has several applications in scientific research:

Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound may be used in studies involving amino acid derivatives and their biological activities.

Industry: It can be used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of methyl N-(2-ethylbutanoyl)glycinate involves its interaction with specific molecular targets. The compound may act as a substrate or inhibitor in enzymatic reactions, depending on its structure and functional groups. The pathways involved can include acylation or esterification reactions, where the compound modifies the activity of enzymes or other proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following N-acyl glycinate derivatives, synthesized via diverse methods, serve as relevant comparators:

Methyl N-(Indolecarbonyl)glycinates

- Synthesis : Prepared by coupling indole-2-carboxylic acid or indole-3-carboxylic acid with methyl glycinate hydrochloride in the presence of N-methylmorpholine and methyl chloroformate .

- Yields : 46–74%, depending on the indole substitution pattern (e.g., 74% for methyl N-(1H-indol-2-ylcarbonyl)glycinate vs. 46% for the 3-yl isomer) .

- Physical Properties : Melting points vary significantly (e.g., 210–213°C for the 2-yl derivative vs. 176–178°C for the 3-yl analog) .

- Structural Confirmation : NMR and MS data confirm amide bond formation, while X-ray crystallography resolves intramolecular cyclization products (e.g., oxazolone derivatives) .

Methyl N-(Pyrimidin-2-yl)glycinate

- Synthesis : Achieved via solid-phase synthesis using Merrifield resin to avoid diketopiperazine side products. Boc-protected glycine is immobilized, deprotected, and reacted with 2-chloropyrimidine, yielding 76% product with 95% purity .

- Advantages : Solid-phase methods prevent self-condensation, a common issue in liquid-phase syntheses .

Methyl N-(Arylcarbonyl)glycinates

- Examples: Methyl N-(2-chlorobenzoyl)glycinate: Synthesized via conventional coupling, with SMILES notation and InChi key provided . Methyl N-(2-nitrobenzoyl)glycinate: Documented with CAS No. 59894-01-8 and multiple registry identifiers .

- Key Trends : Aromatic substituents (e.g., nitro, chloro) enhance steric and electronic diversity, influencing reactivity and physical properties.

Methyl N-(Heteroaromatic)glycinates

- Methyl N-(thiophen-2-ylmethylene)glycinate : Characterized by distinct NMR signals (δ 8.38 for the thiophene proton) .

- Methyl N-(p-fluorophenylmethylene)glycinate : Demonstrates substituent-dependent chemical shifts (δ 7.76–7.79 for aromatic protons) .

Data Tables

Table 2. Physical and Spectral Properties

Research Findings and Challenges

- Synthetic Challenges: Liquid-phase methods for N-heteroaryl glycinates often face side reactions (e.g., diketopiperazine formation), necessitating solid-phase strategies . Indole derivatives exhibit substituent-dependent reactivity, with N-methylation improving yields (69% for methyl N-(1-methylindol-2-ylcarbonyl)glycinate vs. 46% for non-methylated analogs) .

- Structural Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.